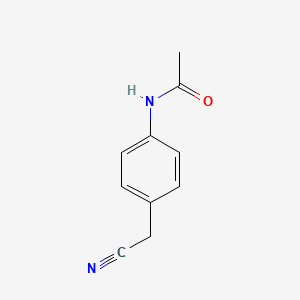

4-乙酰氨基苯乙腈

描述

4-Acetamidophenylacetonitrile (4-APAN) is an organic compound that has been used in a variety of scientific research applications. It is a synthetic derivative of acetaminophen, a commonly used over-the-counter painkiller. 4-APAN has been used in a variety of scientific research applications due to its unique properties, which include its ability to form strong hydrogen bonds, its low toxicity, and its solubility in both water and organic solvents.

科学研究应用

分析方法开发

4-乙酰氨基苯乙腈的一个重要应用是在分析方法的开发中。例如,Taylor等人(2013年)开发了一种高灵敏度的LC-MS/MS测定法,用于定量测定人类血浆、脑脊液和干血斑中的对乙酰氨基酚,利用了4-乙酰氨基苯乙腈衍生物(Taylor et al., 2013)。

化学反应性和生物评价

已经进行了与4-乙酰氨基苯乙腈相关化合物的化学反应性和生物评价研究。Farouk等人(2021年)探讨了某些嘧啶衍生物的合成和生物活性,这些衍生物在结构上与4-乙酰氨基苯乙腈相关(Farouk, Ibrahim, & El-Gohary, 2021)。

溶剂在分子动力学中的应用

在分子动力学中,与4-乙酰氨基苯乙腈密切相关的乙腈被广泛用作溶剂。Alvarez等人(2014年)讨论了乙腈在各种有机反应中的重要性及其在分子动力学模拟中的作用(Alvarez, Llerena Suster, & McCarthy, 2014)。

环境影响研究

已经研究了与4-乙酰氨基苯乙腈类似化合物的环境影响和转化,例如对乙酰氨基酚。Li等人(2014年)研究了对乙酰氨基酚在土壤中的转化途径,强调了理解类似化合物的环境命运的相关性(Li, Ye, & Gan, 2014)。

药物合成和作用机制

研究还集中在药物的合成和理解其作用机制上,与4-乙酰氨基苯乙腈相关的化合物发挥了作用。Ayoub(2021年)讨论了对乙酰氨基苯乙腈结构相关药物扑热息痛的作用机制(Ayoub, 2021)。

安全和危害

4-Acetamidophenylacetonitrile can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

作用机制

Target of Action

It is known that similar compounds like acetaminophen act on the transient receptor potential vanilloid 1 (trpv1) and cannabinoid 1 receptors in the brain .

Mode of Action

Acetaminophen, a related compound, is metabolized to n-acylphenolamine (am404), which then acts on the trpv1 and cannabinoid 1 receptors in the brain . This interaction inhibits the tyrosine-phosphorylation of the VEGF receptor through protein-tyrosine phosphatase, non-receptor type 13 (PTPN13), eventually reducing cell movement and proliferation .

Biochemical Pathways

Related compounds like acetaminophen are known to affect the cyclooxygenase (cox) pathway .

Pharmacokinetics

Pharmacokinetic-Pharmacodynamic (PK-PD) modeling is a mathematical approach to study these properties

Action Environment

It is known that environmental factors can play a significant role in the etiology of various conditions .

生化分析

Biochemical Properties

4-Acetamidophenylacetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between 4-Acetamidophenylacetonitrile and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, affecting their function and stability .

Cellular Effects

The effects of 4-Acetamidophenylacetonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Acetamidophenylacetonitrile has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell viability and function, highlighting the compound’s potential impact on cellular health .

Molecular Mechanism

At the molecular level, 4-Acetamidophenylacetonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Acetamidophenylacetonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Acetamidophenylacetonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Acetamidophenylacetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of 4-Acetamidophenylacetonitrile have been associated with toxic effects, such as liver damage and oxidative stress. These findings highlight the importance of dosage considerations in research and therapeutic applications .

Metabolic Pathways

4-Acetamidophenylacetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its conversion into various metabolites. These metabolic processes can influence the compound’s bioavailability and activity. Additionally, the presence of cofactors, such as NADPH, can affect the rate and extent of these metabolic reactions .

Transport and Distribution

Within cells and tissues, 4-Acetamidophenylacetonitrile is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effects. For instance, its distribution in the liver can lead to localized effects on liver function and metabolism .

Subcellular Localization

The subcellular localization of 4-Acetamidophenylacetonitrile is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 4-Acetamidophenylacetonitrile can provide insights into its mechanisms of action and potential therapeutic applications .

属性

IUPAC Name |

N-[4-(cyanomethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAOQNOLRMENDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302587 | |

| Record name | 4-Acetamidophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727061 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

25025-06-3 | |

| Record name | 25025-06-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25025-06-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

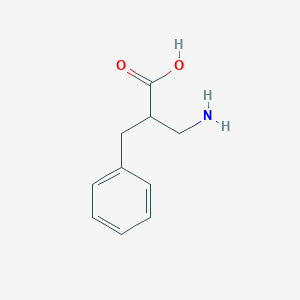

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)